molecular formula C17H12N2O2S B2949382 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one CAS No. 866897-50-9

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2949382
CAS No.: 866897-50-9
M. Wt: 308.36
InChI Key: STBCNNBWHZGPPB-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (CAS 866897-50-9) is a high-purity synthetic compound with a molecular formula of C17H12N2O2S and a molecular weight of 308.354 g/mol . This benzofuropyrimidinone derivative is characterized by a fused, multi-ring system contributing to its structural complexity and potential for diverse interaction with biological targets. Key physicochemical properties include a logP of 4.1029, indicating moderate lipophilicity, and a Polar Surface Area (PSA) of 83.02 Ų . Compounds featuring the benzofuropyrimidine scaffold are subjects of significant interest in medicinal chemistry and drug discovery research due to their structural similarity to privileged heterocyclic structures known for varied biological activities . The indole and related fused heterocyclic systems, for instance, are widely recognized as prevalent moieties in natural products and pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities . The specific 3-methylphenyl substitution on this scaffold may be explored for its influence on the compound's binding affinity and selectivity in various biochemical assays. This product is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this compound as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in screening and mechanistic studies.

Properties

CAS No.

866897-50-9

Molecular Formula

C17H12N2O2S

Molecular Weight

308.36

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,22)

InChI Key

STBCNNBWHZGPPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a synthetic compound belonging to the class of benzofuro-pyrimidines. This compound features a unique structural arrangement that includes a benzofuro moiety fused with a pyrimidine ring, a sulfanylidene group, and a methylphenyl substituent. The combination of these functional groups suggests potential biological activities, making it an interesting subject for research in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S with a molecular weight of 294.33 g/mol. Its IUPAC name reflects its complex structure:

  • IUPAC Name: this compound
  • CAS Number: 121996-96-1

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound can effectively reduce the viability of several cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have revealed its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfanylidene group can participate in nucleophilic attacks, potentially inhibiting enzymes involved in disease pathways.
  • Receptor Modulation: The compound may modulate receptor activity, affecting signaling pathways related to cancer and inflammation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-oneLacks methylphenyl groupAnticancer activity reported
3-(3-bromophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-oneContains bromophenyl substituentAntimicrobial properties
4-(methylthio)-6-(4-methylphenyl)-pyrimidin-2(1H)-oneContains methylthio groupPotential anti-inflammatory effects

This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. For instance:

  • Synthesis and Evaluation: A study synthesized several analogs based on the benzofuro-pyrimidine framework and evaluated their anticancer activity against various cell lines. Results indicated that certain modifications significantly enhanced potency.
  • Tyrosinase Inhibition Studies: Analog compounds were tested for their ability to inhibit mushroom tyrosinase, revealing strong inhibitory effects which are critical for applications in hyperpigmentation disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuropyrimidinone derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one with key analogs:

Structural and Crystallographic Comparisons

Compound Name Substituents (Position) Molecular Formula Mr (g/mol) Crystal System Space Group Biological Activity Reference
Target Compound 3-(3-MePh), 2-Sulfanylidene C₁₈H₁₂N₂O₂S 320.37* N/A N/A Hypothesized antiviral
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one 3-Ph, 2-O-propynyl C₁₉H₁₂N₂O₃ 316.31 Monoclinic P2₁/n Antifungal, antibacterial
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one 3-iPr, 2-O-(4-MeOPh) C₂₀H₁₈N₂O₄ 350.36 Monoclinic P2₁/c Anti-inflammatory
7-(3-Methylphenyl)-3-[(3-MePh)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno core, 3-MePh substituent C₂₁H₁₈N₂OS 346.45 N/A N/A Unreported

Notes:

  • Crystallography: The target compound lacks crystallographic data, but analogs like the 3-phenyl and 3-isopropyl derivatives crystallize in monoclinic systems (P2₁/n and P2₁/c) with planar benzofuropyrimidinone cores (mean deviation < 0.05 Å) .
  • Substituent Effects: 3-Phenyl vs. 2-Sulfanylidene vs. 2-Alkoxy: The thione group (C=S) offers stronger hydrogen-bonding capacity than alkoxy (C-O) groups, which could enhance target binding .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

PrecursorReagent/ConditionsYield (%)Reference
3-Methylphenyl benzofuranThiourea, HCl (reflux, 6h)65
Thiophene-3-carboxamideK₂CO₃, DMF (100°C, 4h)72

How can structural characterization of this compound be performed using NMR and X-ray crystallography?

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and thione protons (broad singlet, δ 3.5–4.0 ppm). For example, analogous pyrrolo[3,2-d]pyrimidinones show distinct splitting patterns for fused ring systems .
    • ¹³C NMR : Carbonyl (C=O) signals appear at δ 160–170 ppm, while thione (C=S) resonates at δ 180–190 ppm .
  • X-ray Crystallography :
    • Use SHELX programs for refinement . Key parameters:
  • R-factor : Aim for < 0.05 for high-resolution data.
  • Twinning analysis : Critical for resolving disorder in fused rings .

What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?

Advanced Research Question

  • NMR Anomalies :
    • Dynamic effects : Variable-temperature NMR can identify tautomeric equilibria (e.g., thione ↔ thiol).
    • Impurity analysis : Use 2D NMR (COSY, HSQC) to isolate signals from by-products .
  • Crystallographic Challenges :
    • Disordered atoms : Apply restraints or split models in SHELXL .
    • Twinned data : Use the TWIN/BASF command in SHELX to refine twin fractions .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Optimize geometry at the B3LYP/6-311+G(d,p) level for accurate bond lengths .
  • Molecular Docking :
    • Target enzymes (e.g., peroxidases) using AutoDock Vina. For instance, Verdiperstat (a related 2-sulfanylidene derivative) inhibits myeloperoxidase via sulfur-mediated interactions .

What are the key considerations for evaluating the compound’s stability under varying pH and temperature conditions?

Basic Research Question

  • pH Stability :
    • Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). Monitor via HPLC for decomposition products.
  • Thermal Stability :
    • TGA/DSC analysis: Degradation onset temperatures (e.g., >250°C for structurally related compounds ).
  • Light Sensitivity :
    • Store in amber vials; assess photodegradation under UV/Vis light (e.g., 254 nm for 24h) .

How can researchers address low yields or by-product formation during synthesis?

Advanced Research Question

  • By-product Identification :
    • LC-MS or GC-MS to detect intermediates (e.g., uncyclized precursors or oxidized derivatives).
  • Yield Optimization :
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6h) .
    • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl groups during cyclization .

What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Advanced Research Question

  • Enzyme Inhibition :
    • Peroxidase assays : Measure IC₅₀ using Amplex Red (e.g., for myeloperoxidase inhibition, as seen in Verdiperstat ).
  • Cytotoxicity :
    • MTT assay on cancer cell lines (e.g., HepG2 or MCF-7). Compare EC₅₀ values with structural analogs .

How does the substitution pattern on the benzofuropyrimidinone core influence physicochemical properties?

Basic Research Question

  • Lipophilicity :
    • LogP : Calculated using ChemDraw. 3-Methylphenyl groups increase logP by ~0.5 units vs. unsubstituted analogs.
  • Solubility :
    • Polar substitutions (e.g., -OH, -OCH₃) enhance aqueous solubility. For example, morpholinyl derivatives show 2× higher solubility in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Reactant of Route 2
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

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